3-Hydroxy-2'-methoxyflavone
Overview
Description
3-Hydroxy-2’-methoxyflavone is a flavonoid compound, a class of secondary metabolites found in plants Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2’-methoxyflavone typically involves the base-catalyzed epoxidation of 2’-hydroxychalcones using hydrogen peroxide, followed by oxidative cyclization. This method is advantageous as it combines both steps into a single reaction . Another approach involves the demethylation of 3-methoxyflavone derivatives under acidic or basic conditions .
Industrial Production Methods: Industrial production of 3-Hydroxy-2’-methoxyflavone can be achieved through biotransformation processes using entomopathogenic fungi. These fungi can catalyze the demethylation and hydroxylation of methoxyflavones, providing an eco-friendly and efficient method for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2’-methoxyflavone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation can reduce the compound to its corresponding dihydroflavone.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones or epoxides.
Reduction: Dihydroflavones.
Substitution: Halogenated flavones or nitroflavones.
Scientific Research Applications
3-Hydroxy-2’-methoxyflavone has several applications in scientific research:
Mechanism of Action
The biological effects of 3-Hydroxy-2’-methoxyflavone are primarily mediated through its interaction with cellular proteins and enzymes. It can inhibit the activity of certain enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase . Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
- 3-Hydroxyflavone
- 3-Methoxyflavone
- Quercetin
- Baicalein
Comparison: 3-Hydroxy-2’-methoxyflavone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 3-Hydroxyflavone, the presence of the methoxy group at the 2’ position enhances its lipophilicity and may affect its interaction with biological membranes . Unlike quercetin, which has multiple hydroxyl groups, 3-Hydroxy-2’-methoxyflavone has a simpler structure, making it easier to modify chemically for various applications .
Properties
IUPAC Name |
3-hydroxy-2-(2-methoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-12-8-4-3-7-11(12)16-15(18)14(17)10-6-2-5-9-13(10)20-16/h2-9,18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPCFBOJEWSFKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=O)C3=CC=CC=C3O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342115 | |
Record name | 3-HYDROXY-2'-METHOXYFLAVONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29219-03-2 | |
Record name | 3-HYDROXY-2'-METHOXYFLAVONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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